molecular formula C18H14N4O2S2 B2740163 N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251563-14-0

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2740163
CAS RN: 1251563-14-0
M. Wt: 382.46
InChI Key: SOBZEMQJDPARCF-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, which includes the formation of compounds similar to the one . These compounds have been synthesized in acceptable yields and confirmed through analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).

Anticancer and Anti-inflammatory Agents

Novel heterocyclic compounds derived from similar structures have been investigated for their potential as anti-inflammatory and analgesic agents. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity in preclinical models (Abu‐Hashem et al., 2020).

Antitumor Activity

Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, designed to explore new anticancer agents, showed appreciable cancer cell growth inhibition against a variety of cancer cell lines, hinting at the therapeutic potential of compounds related to the one (Al-Sanea et al., 2020).

Antimicrobial Activity

Studies on compounds incorporating benzothiazole and pyrimidine moieties have also assessed their antimicrobial activity. These efforts involve synthesizing novel compounds and evaluating their effectiveness against various bacterial strains, demonstrating the potential for applications in combating microbial infections (Singh et al., 2010).

Docking Studies and Biological Activities

Research includes docking studies and evaluation of biological activities for compounds with benzothiazolinone acetamide analogs. These studies aim to understand the interaction with biological targets and evaluate potential applications in medical and pharmaceutical fields (Mary et al., 2020).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-4-5-12-15(7-11)26-18(20-12)21-16(23)9-22-10-19-13(8-17(22)24)14-3-2-6-25-14/h2-8,10H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBZEMQJDPARCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

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